molecular formula C13H15F2NO B3522921 N-cyclohexyl-3,4-difluorobenzamide

N-cyclohexyl-3,4-difluorobenzamide

Cat. No.: B3522921
M. Wt: 239.26 g/mol
InChI Key: OOGSNACNMGOKPL-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,4-difluorobenzamide is a benzamide derivative characterized by a cyclohexylamine group attached to a benzamide core substituted with fluorine atoms at the 3- and 4-positions. Benzamides are a versatile class of compounds with applications ranging from pharmaceuticals (e.g., enzyme inhibitors) to agrochemicals (e.g., pesticides). Key features of this compound include:

  • Electron-withdrawing substituents: The 3,4-difluoro substitution pattern may enhance metabolic stability and influence electronic interactions with biological targets.
  • Lipophilic cyclohexyl group: Likely to improve membrane permeability compared to smaller alkyl or aryl substituents.

Properties

IUPAC Name

N-cyclohexyl-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGSNACNMGOKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3,4-difluorobenzamide typically involves the reaction of 3,4-difluorobenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or inhibitor, binding to the active site of a target protein and blocking its activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pharmacological Analogs: CI-1040 (PD184352)

Structure: 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide . Key Features:

  • Substituted with a 2-chloro-4-iodophenylamino group and cyclopropymethoxy side chain.
  • Activity : Potent MEK inhibitor (IC₅₀ = 17 nM) with high selectivity for ERK pathway inhibition .
  • Pharmacokinetics: Low oral bioavailability due to extensive oxidative metabolism (14 metabolites identified); its acid metabolite, PD-0184264 (zapnometinib), exhibited improved bioavailability and advanced to clinical development .

Comparison with Target Compound :

  • Structural Differences: The target compound lacks the bulky phenylamino and cyclopropymethoxy groups, which are critical for CI-1040’s MEK binding.
  • Implications : The absence of these groups may reduce MEK inhibition but could enhance solubility or alter target selectivity.

Agrochemical Analogs: Diflubenzuron and Fluazuron

Diflubenzuron: N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide . Fluazuron: N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide . Key Features:

  • Activity : Insect growth regulators targeting chitin synthesis.
  • Structural Motifs : Difluoro-substituted benzamide core with aryl/heteroaryl substituents.

Comparison with Target Compound :

  • Functional Groups : The target compound’s cyclohexyl group replaces the urea-linked aryl moieties in diflubenzuron/fluazuron.

Substituted Benzamides with Methoxy Groups

N-cyclohexyl-3,4-dimethoxybenzamide :

  • Structure : Methoxy groups at 3- and 4-positions on the benzamide core.

N-(3,4-dimethoxyphenyl)-4-fluorobenzamide :

  • Structure : Combines methoxy and fluoro substituents on distinct aromatic rings.

Comparison with Target Compound :

  • Electronic Effects : Fluorine’s electronegativity may improve metabolic stability compared to methoxy groups.
  • Lipophilicity : Cyclohexyl vs. aryl substituents could influence solubility and pharmacokinetics.

Opioid Analogs: Dichlorobenzamide Derivatives

3,4-Dichloro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide (U-49900) :

  • Structure: Dichloro substitution and a methylated diethylamino-cyclohexyl group.
  • Activity : Opioid receptor agonist with structural similarity to fentanyl analogs.

Comparison with Target Compound :

  • Substituent Effects : Dichloro vs. difluoro substitution alters electronic and steric properties, impacting receptor binding.
  • Amine Group : Methylation and diethyl substitution in U-49900 contrast with the target’s unmodified cyclohexylamine, likely reducing opioid activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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